molecular formula C9H12N4O B1473108 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one CAS No. 1935405-08-5

1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

Cat. No.: B1473108
CAS No.: 1935405-08-5
M. Wt: 192.22 g/mol
InChI Key: BKTJTEDLZHCWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused to a pyridine ring substituted with an aminomethyl group at the 5-position.

Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-5-7-1-2-8(12-6-7)13-4-3-11-9(13)14/h1-2,6H,3-5,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTJTEDLZHCWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds related to imidazolidinones exhibit promising anticancer properties . For instance, amidino-substituted imidazo[4,5-b]pyridines demonstrated selective antiproliferative effects against various human cancer cell lines, including colon carcinoma and glioblastoma, with IC50 values in the sub-micromolar range (0.4 - 0.7 μM) . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of similar imidazolidinone derivatives have been documented. For example, certain derivatives showed moderate activity against E. coli and other bacterial strains . This suggests that this compound may also possess antimicrobial properties worth exploring.

The mechanisms underlying the biological activities of imidazolidinones often involve modulation of enzyme activity or receptor interaction. For instance, studies have shown that related compounds can act as inhibitors of metalloproteases involved in cancer progression . Understanding these mechanisms is crucial for developing therapeutic applications.

Case Study: Anticancer Efficacy

In a study assessing the antiproliferative effects of various imidazolidinone derivatives, compounds were tested against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their activity. For example, the introduction of specific substituents on the imidazolidinone framework led to improved selectivity and potency .

CompoundCell Line TestedIC50 (μM)Activity Type
10Colon Carcinoma0.4Antiproliferative
14Glioblastoma0.7Antiproliferative
17E. coli32Antibacterial

Case Study: Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of similar compounds. A series of pyridine derivatives were evaluated for their ability to inhibit ADAMTS7, a metalloprotease linked to cardiovascular diseases. The findings suggested that modifications at the pyridine position could enhance selectivity and potency against this target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness lies in its 5-(aminomethyl)pyridin-2-yl substituent. Below is a comparative analysis with structurally related imidazolidin-2-one derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one 5-(Aminomethyl)pyridin-2-yl C₈H₁₁N₄O 179.20 Enhanced solubility (inferred)
D34 (5-(5-Bromopyridin-2-yl)-1-(3-chlorophenyl)imidazolidin-2-one) 5-Bromopyridin-2-yl, 3-chlorophenyl C₁₄H₁₀BrClN₃O 351.61 MurA enzyme inhibition (antibacterial)
1-[4-(Aminomethyl)phenyl]imidazolidin-2-one 4-(Aminomethyl)phenyl C₁₀H₁₃N₃O 191.24 Collision cross-section data reported
1-(Piperidin-4-ylmethyl)imidazolidin-2-one Piperidin-4-ylmethyl C₉H₁₇N₃O 183.25 Structural studies
4-(Aminomethyl)-3-(benzyloxy)-1-(4-methoxybenzyl)imidazolidin-2-one Benzyloxy, 4-methoxybenzyl, aminomethyl C₁₉H₂₃N₃O₃ 341.41 Synthetic intermediate for β-lactamase inhibitors

Functional Implications

Solubility and Lipophilicity: The aminomethyl group in the target compound likely improves aqueous solubility compared to halogenated analogs like D34 (logP reduced due to polar NH₂ group) .

The piperidin-4-ylmethyl group in ’s compound introduces a basic nitrogen, which could enhance binding to acidic residues in enzyme active sites .

Biological Activity: D34 and related derivatives () exhibit MurA enzyme inhibition, a key target in antibacterial drug development. The target compound’s aminomethyl group may similarly engage in hydrogen bonding with MurA’s active site . ’s fluorophenyl-tetrazolyl derivatives demonstrate the role of electron-withdrawing groups in enhancing kinase or protease inhibition, suggesting that substituent choice critically modulates activity .

Preparation Methods

Preparation of 2-Aminomethylpyridine Derivatives as Precursors

A key intermediate in the synthesis is the 2-aminomethylpyridine derivative. According to a patented process, the preparation of these derivatives involves:

  • Reaction of a benzophenone glycine imine derivative with a pyridine derivative bearing a leaving group (preferably chlorine).
  • Use of a trialkylamine base such as N,N-diisopropyl N-ethylamine.
  • Employment of a dry inorganic base (e.g., K2CO3 or NaH) and a phase transfer catalyst like tetraethylammonium bromide.
  • The reaction is conducted in an aprotic polar solvent such as propionitrile.
  • The final step involves treatment with hydrochloric acid at mild temperatures (20–25°C) to obtain the aminomethylpyridine intermediate.

This process yields the aminomethylpyridine moiety with high specificity and purity, suitable for subsequent cyclization.

Step Reagents/Conditions Purpose
A Trialkylamine base (N,N-diisopropyl N-ethylamine) Formation of benzophenone glycine imine derivative
B Pyridine derivative (Cl leaving group), dry K2CO3/NaH, NEt4Br, propionitrile Nucleophilic substitution to introduce pyridine ring
C HCl treatment (20–25°C) Final hydrolysis to aminomethylpyridine

Cyclization to Imidazolidin-2-one

The imidazolidin-2-one ring can be formed by cyclization reactions involving the aminomethylpyridine intermediate. Literature reports several methods for synthesizing imidazolidines and related heterocycles:

  • Reaction of imines with triethyl orthoformate in tetrahydrofuran (THF) over extended periods (45–68% yields), yielding isomeric mixtures separable by recrystallization.
  • Use of glyoxal or other dialdehydes with diamines followed by reduction (e.g., with LiAlH4) to afford imidazolidine derivatives.
  • One-step syntheses involving aromatic aldehydes and imidazolidine precursors under heating in solvents like 1,4-dioxane.

While these methods are general for imidazolidines, specific adaptation to 1-(5-(aminomethyl)pyridin-2-yl)imidazolidin-2-one involves careful control of substituents and reaction conditions to favor the formation of the desired heterocycle.

Reduction and Functional Group Transformations

Subsequent steps often include:

  • Reduction of nitro groups to amines using hydrogenation over Pd/C or chemical reductants such as tin(II) chloride in acidic media.
  • Amide bond formation and urea derivative synthesis via coupling reactions using carbamoyl chlorides or isocyanates under base catalysis.
  • Purification by chromatographic techniques (flash chromatography, preparative HPLC) to isolate the target compound with high purity.

These transformations are critical for introducing the imidazolidin-2-one ring onto the aminomethylpyridine scaffold.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of aminomethylpyridine Benzophenone glycine imine + pyridine-Cl, trialkylamine, K2CO3, NEt4Br, propionitrile, HCl Not specified Mild temperature, phase transfer catalyst used
2 Cyclization to imidazolidinone Imines + triethyl orthoformate in THF, 50 h 45–68 Isomer mixtures formed, purified by recrystallization
3 Cyclocondensation with nitroalkanes 2-(aminomethyl)pyridine + nitroalkane, PPA, phosphorous acid Moderate Harsh conditions, steric sensitivity
4 Nitro reduction H2, Pd/C or SnCl2/HCl in EtOH >90 Essential for converting nitro to amine
5 Amide/urea formation Carbamoyl chlorides or isocyanates, base catalyst 50–80 Final ring closure and functionalization

Research Findings and Analysis

  • The patented process for aminomethylpyridine preparation is robust and scalable, utilizing readily available reagents and mild conditions, which is advantageous for industrial applications.
  • The cyclization methods to form imidazolidinones show variable yields depending on the substrates and conditions; extended reaction times and solvent choice critically affect outcomes.
  • Novel cyclocondensation with nitroalkanes represents an innovative route but requires optimization to improve yields and reduce harshness.
  • Reduction and coupling steps are well-established, with high purity products achievable through standard chromatographic techniques.

Q & A

Q. What are the common synthetic routes for 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of imidazolidinone derivatives often involves cyclization reactions between aminomethylpyridine precursors and carbonyl-containing reagents. For example, base-promoted condensation of amidines with ketones or aldehydes under transition-metal-free conditions can yield imidazolidinones . Key variables affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Base selection : Strong bases (e.g., KOH, NaH) facilitate deprotonation but may lead to side reactions if steric hindrance is present.
  • Temperature : Elevated temperatures (80–120°C) improve kinetics but risk decomposition of heat-sensitive intermediates.
    Experimental design methods, such as factorial design or response surface methodology, can optimize these parameters systematically . For instance, a study on similar compounds achieved yields up to 86% by varying alkyl chain lengths and substituents (see Table 1 in ).

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., imidazolidinone ring protons at δ 3.5–4.5 ppm) and confirms regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns.
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and NH/CH₂ vibrations (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives, though this requires high-purity samples .
    For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is preferred, using a C18 column and acetonitrile/water mobile phase .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) minimizes degradation. Elevated temperatures (>25°C) accelerate hydrolysis of the imidazolidinone ring.
  • pH Sensitivity : The compound is prone to ring-opening in acidic (pH < 3) or strongly basic (pH > 10) conditions. Buffered solutions (pH 6–8) are ideal for aqueous formulations .
  • Light Exposure : UV/visible light may induce photodegradation; amber glass vials are recommended.
    Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life using Arrhenius kinetics models .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:

  • Transition States : Identify energy barriers for cyclization or nucleophilic attack pathways.
  • Electrostatic Potential Maps : Predict sites of electrophilic/nucleophilic reactivity (e.g., the aminomethyl group as a nucleophile) .
  • Solvent Effects : Continuum solvation models (e.g., PCM) simulate solvent polarity’s impact on reaction feasibility.
    For example, ICReDD’s reaction path search algorithms combine computational predictions with experimental validation to prioritize high-yield routes .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activities of this compound?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Trace solvents or byproducts (e.g., unreacted aldehydes) may skew bioactivity assays. LC-MS or GC-MS can identify these .
  • Experimental Variability : Statistical meta-analysis of literature data (e.g., ANOVA) isolates critical variables (e.g., catalyst loading, reaction time) .
  • Biological Assay Conditions : Differences in cell lines or assay protocols (e.g., ATP levels in kinase assays) require standardization via orthogonal validation (e.g., SPR, ITC) .

Q. What role does this compound play in multi-step syntheses of complex heterocycles?

Methodological Answer: The compound serves as a versatile intermediate:

  • Spiro-Fused Systems : Base-mediated cyclization with α,β-unsaturated ketones forms spiro-imidazolidinones (yields: 61–86%, see Table 1 in ).
  • Metal Coordination : The pyridinyl and imidazolidinone moieties act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications .
  • Peptide Mimetics : The rigid imidazolidinone scaffold mimics peptide turn structures in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.